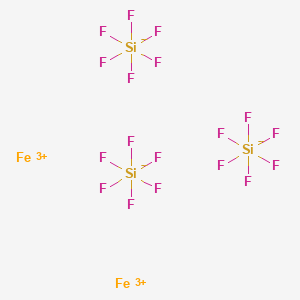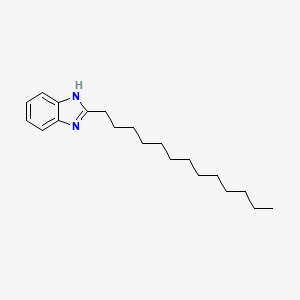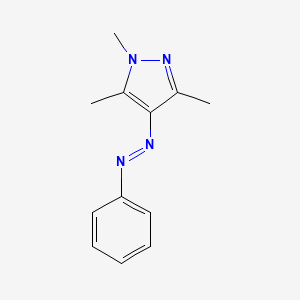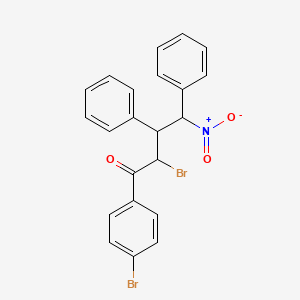
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of two bromine atoms, a nitro group, and three phenyl rings. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency. The final product is typically purified by recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The phenyl rings can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 2-Amino-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one.
Oxidation: Formation of quinone derivatives from the phenyl rings.
科学的研究の応用
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one involves its interaction with biological molecules. The bromine atoms and nitro group can participate in electrophilic and nucleophilic interactions, respectively, with various biomolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Bromo-1-(4-bromophenyl)ethanone: A simpler brominated ketone with similar reactivity but fewer functional groups.
4-Nitro-3,4-diphenylbutan-1-one: Lacks the bromine atoms but retains the nitro and phenyl groups.
1-(4-Bromophenyl)-4-nitro-3,4-diphenylbutan-1-one: Similar structure but with only one bromine atom.
Uniqueness
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one is unique due to the combination of two bromine atoms, a nitro group, and three phenyl rings. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
6289-94-7 |
|---|---|
分子式 |
C22H17Br2NO3 |
分子量 |
503.2 g/mol |
IUPAC名 |
2-bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one |
InChI |
InChI=1S/C22H17Br2NO3/c23-18-13-11-17(12-14-18)22(26)20(24)19(15-7-3-1-4-8-15)21(25(27)28)16-9-5-2-6-10-16/h1-14,19-21H |
InChIキー |
GMMLPTGIJBFXHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N+](=O)[O-])C(C(=O)C3=CC=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

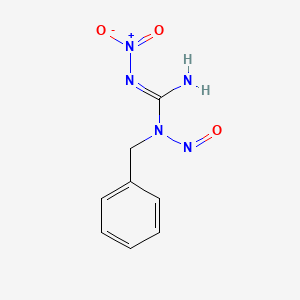

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
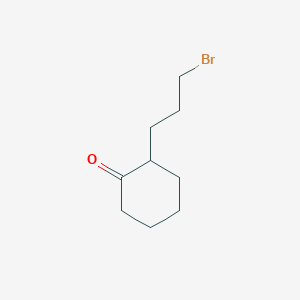
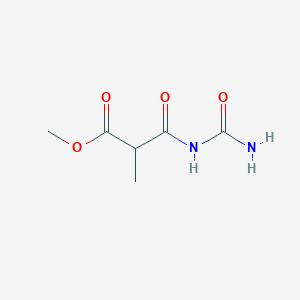
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
